Cas no 73163-44-7 (4-(4-Pentylcyclohexyl)aniline)
4-(4-Pentylcyclohexyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Pentylcyclohexyl)aniline
- Benzenamine, 4-(4-pentylcyclohexyl)-, trans-
- 4-(4-pentylcyclohexyl)phenylamine
- p-(trans-4-n-Pentylcyclohexyl)-anilin
- pentylcyclohexylaniline
- p-(trans-4-Pentylcyclohexyl)aniline
- trans-4-(4-Pentylcyclohexyl)aniline
- AKOS000508294
- 313492-31-8
- MFCD00981976
- 12N-259
- SCHEMBL11117357
- DTXSID60389565
- CS-0360120
- FT-0680080
- SB80816
- SCHEMBL7752413
- YCA16344
- EU-0033412
- J-513566
- 73163-44-7
- VZNOQDBONACMDT-UHFFFAOYSA-N
-
- MDL: MFCD00981976
- Inchi: 1S/C17H27N/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9,18H2,1H3
- InChI Key: VZNOQDBONACMDT-UHFFFAOYSA-N
- SMILES: NC1C=CC(=CC=1)C1CCC(CCCCC)CC1
Computed Properties
- Exact Mass: 245.21400
- Monoisotopic Mass: 245.214349865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.943
- PSA: 26.02000
- LogP: 5.70410
4-(4-Pentylcyclohexyl)aniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(4-Pentylcyclohexyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P027220-50mg |
4-(4-Pentylcyclohexyl)aniline |
73163-44-7 | 50mg |
$ 100.00 | 2022-06-03 | ||
| TRC | P027220-100mg |
4-(4-Pentylcyclohexyl)aniline |
73163-44-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
| Chemenu | CM133336-1g |
4-(4-pentylcyclohexyl)aniline |
73163-44-7 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB268803-500 mg |
4-(4-Pentylcyclohexyl)aniline, 95%; . |
73163-44-7 | 95% | 500mg |
€165.50 | 2023-05-20 | |
| abcr | AB268803-1 g |
4-(4-Pentylcyclohexyl)aniline, 95%; . |
73163-44-7 | 95% | 1g |
€240.40 | 2023-05-20 | |
| abcr | AB268803-5 g |
4-(4-Pentylcyclohexyl)aniline, 95%; . |
73163-44-7 | 95% | 5g |
€934.10 | 2023-05-20 | |
| Alichem | A019148371-1g |
4-(4-Pentylcyclohexyl)aniline |
73163-44-7 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM133336-1g |
4-(4-pentylcyclohexyl)aniline |
73163-44-7 | 95% | 1g |
$284 | 2021-06-15 | |
| abcr | AB268803-10 g |
4-(4-Pentylcyclohexyl)aniline, 95%; . |
73163-44-7 | 95% | 10g |
€1625.40 | 2023-05-20 | |
| abcr | AB268803-500mg |
4-(4-Pentylcyclohexyl)aniline, 95%; . |
73163-44-7 | 95% | 500mg |
€165.50 | 2025-04-16 |
4-(4-Pentylcyclohexyl)aniline Suppliers
4-(4-Pentylcyclohexyl)aniline Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 4-(4-Pentylcyclohexyl)aniline
Chemical Profile of 4-(4-Pentylcyclohexyl)aniline (CAS No. 73163-44-7)
4-(4-Pentylcyclohexyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 73163-44-7, is a significant organic compound with a molecular structure that combines a phenyl ring with a pentyl-substituted cyclohexyl group. This chemical entity has garnered attention in the field of pharmaceutical chemistry and material science due to its unique structural features and potential applications.
The molecular formula of 4-(4-Pentylcyclohexyl)aniline is C17H25N, reflecting its composition of 17 carbon atoms, 25 hydrogen atoms, and one nitrogen atom. The presence of the aromatic aniline moiety and the bulky pentylcyclohexyl side chain imparts distinct physicochemical properties to the compound, making it a subject of interest for various synthetic and functional applications.
In recent years, research has highlighted the compound's utility as a building block in the synthesis of more complex molecules. The structural motif of 4-(4-Pentylcyclohexyl)aniline allows for modifications that can tailor its biological activity, solubility, and intermolecular interactions. These characteristics are particularly valuable in drug discovery efforts, where fine-tuning molecular properties can enhance efficacy and reduce side effects.
One of the most compelling aspects of 4-(4-Pentylcyclohexyl)aniline is its potential role in developing novel therapeutic agents. Studies have demonstrated its feasibility as an intermediate in the synthesis of derivatives with anti-inflammatory, analgesic, and even neuroprotective properties. The cyclohexyl group's steric hindrance can modulate binding affinity to biological targets, while the aniline moiety provides a hydrogen bond donor/acceptor capability crucial for molecular recognition.
The compound's pharmacokinetic profile is also an area of active investigation. The balance between lipophilicity and polarity conferred by its structure suggests potential for oral bioavailability and tissue distribution. Advanced computational modeling techniques have been employed to predict how 4-(4-Pentylcyclohexyl)aniline might interact with biological systems, providing insights into its metabolic pathways and potential drug-drug interactions.
Material scientists have explored 4-(4-Pentylcyclohexyl)aniline for applications beyond pharmaceuticals. Its rigid aromatic core combined with a flexible aliphatic side chain makes it suitable for use in liquid crystals, polymers, and specialty coatings where controlled molecular orientation is essential. Recent patents describe its incorporation into photoactive materials that exhibit enhanced stability under UV exposure—a property valuable in optoelectronic devices.
The synthesis of 4-(4-Pentylcyclohexyl)aniline typically involves multi-step organic transformations starting from commercially available precursors like aniline and cyclopentane derivatives. Catalytic methods have been optimized to improve yield and selectivity, reducing waste generation in line with green chemistry principles. Continuous flow reactors have shown promise for scalable production while maintaining high purity standards essential for pharmaceutical applications.
Economic considerations play a significant role in the industrial adoption of 4-(4-Pentylcyclohexyl)aniline. Market analysis indicates growing demand from contract research organizations (CROs) seeking novel scaffolds for drug development programs. Strategic partnerships between chemical manufacturers and pharmaceutical companies are being formed to streamline access to this intermediate while ensuring consistent quality control measures are implemented throughout supply chains.
The regulatory landscape surrounding 4-(4-Pentylcyclohexyl)aniline continues to evolve as new applications emerge. Regulatory agencies require comprehensive toxicological data before approving its use in human therapies or consumer products. Collaborative initiatives between academia and industry aim to establish standardized testing protocols that balance safety assessment with innovation incentives—ensuring responsible development practices proceed without unnecessary delays.
Future research directions for 4-(4-Pentylcyclohexyl)aniline include exploring its role as a chiral auxiliary in asymmetric synthesis or developing enantiomerically pure derivatives with enhanced pharmacological activity. Advances in synthetic methodologies may enable more efficient access to complex analogs while minimizing environmental impact—a critical consideration as global awareness of sustainable chemistry practices increases among researchers worldwide.
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